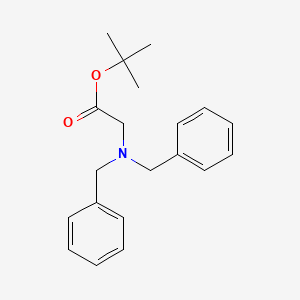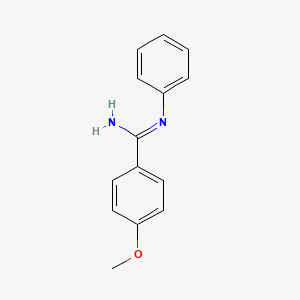
Benzenecarboximidamide, 4-methoxy-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, 4-methoxy-N-phenyl- is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.2738 . This compound is known for its unique structure, which includes a benzenecarboximidamide core substituted with a methoxy group at the 4-position and a phenyl group at the N-position.
Preparation Methods
The synthesis of Benzenecarboximidamide, 4-methoxy-N-phenyl- typically involves the reaction of 4-methoxybenzenecarboximidamide with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenecarboximidamide, 4-methoxy-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Benzenecarboximidamide, 4-methoxy-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-methoxy-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell growth . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Benzenecarboximidamide, 4-methoxy-N-phenyl- can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share a similar benzimidazole core and exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties.
Methoxy-substituted carboxamides: These compounds have methoxy groups at various positions and are known for their diverse biological activities.
Properties
CAS No. |
4450-64-0 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-methoxy-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O/c1-17-13-9-7-11(8-10-13)14(15)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16) |
InChI Key |
PFTGRFVLRCTDRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)


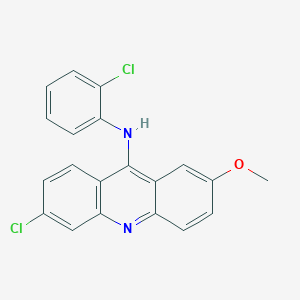
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
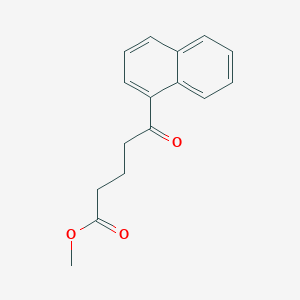
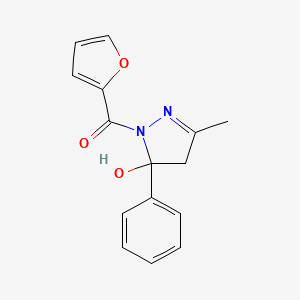

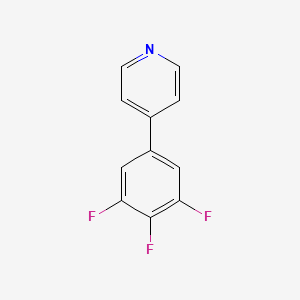
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)


![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
